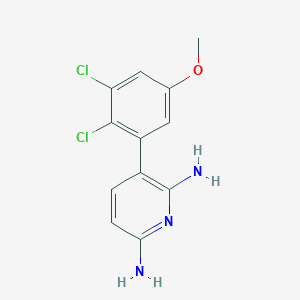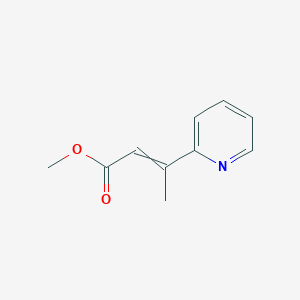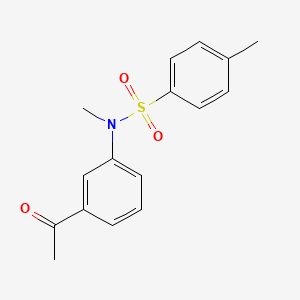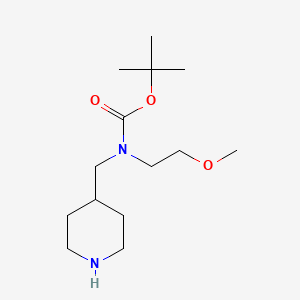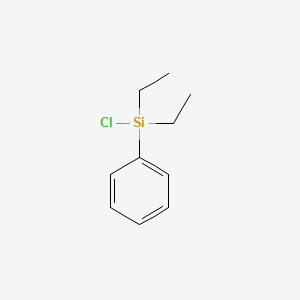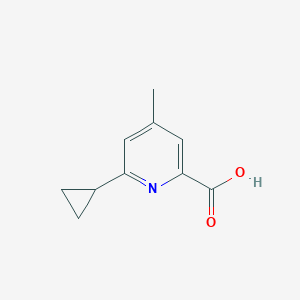
tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring, a cyclohexane ring, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of cyclohexanone with tert-butyl bromoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to yield the final product .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: : tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Chemistry: : In chemistry, tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: : In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring and the carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 4-oxocyclohexane-1-carboxylate
- tert-butyl methyl(4-oxocyclohexyl)carbamate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: : tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a cyclohexane ring in its structure. This combination of rings imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and stability are influenced by the steric and electronic effects of these rings, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C14H22O3 |
|---|---|
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
tert-butyl 1-(4-oxocyclohexyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)17-12(16)14(8-9-14)10-4-6-11(15)7-5-10/h10H,4-9H2,1-3H3 |
Clé InChI |
VXCDRUDOILMMMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CC1)C2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



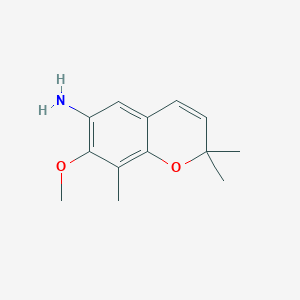
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
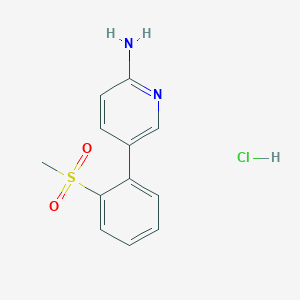
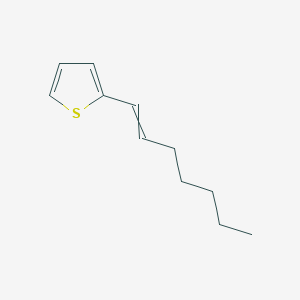


![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
